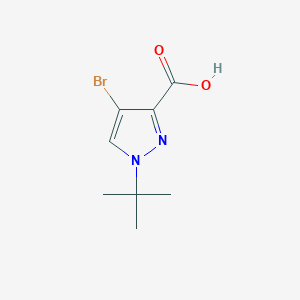

4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid

Description

4-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid is a brominated pyrazole derivative featuring a tert-butyl substituent at the 1-position and a carboxylic acid group at the 3-position. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatility in forming hydrogen bonds and participating in coordination chemistry.

Properties

IUPAC Name |

4-bromo-1-tert-butylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-8(2,3)11-4-5(9)6(10-11)7(12)13/h4H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTHTIHMMDDRIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C(=N1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101189854 | |

| Record name | 4-Bromo-1-(1,1-dimethylethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682757-51-3 | |

| Record name | 4-Bromo-1-(1,1-dimethylethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682757-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(1,1-dimethylethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method involves the reaction of tert-butyl hydrazine with 4-bromo-3-oxobutanoic acid under acidic conditions to form the desired pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium thiolate or amine bases, typically under reflux conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Thiol or amine-substituted pyrazoles.

Oxidation Products: Carboxylate salts.

Reduction Products: Alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Notably, it has been explored for its potential as an inhibitor of liver alcohol dehydrogenase, which plays a significant role in alcohol metabolism. Its structure allows for further functionalization to enhance therapeutic efficacy.

Case Study: Anticancer Activity

In a study assessing various pyrazole derivatives, 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid demonstrated notable anticancer properties with an IC50 value in the micromolar range across multiple cancer cell lines. The compound was found to induce apoptosis by enhancing caspase-3 activity.

Agrochemistry

In agrochemical applications, this compound is utilized in the development of herbicides and fungicides. Its structural features contribute to its bioactivity against specific plant pathogens and pests.

Example Application : Research has indicated that derivatives of this compound can effectively inhibit certain enzymes involved in plant disease processes, aiding in crop protection strategies.

Material Science

This compound is also employed as a precursor for synthesizing advanced materials with unique electronic and optical properties. Its ability to form coordination complexes makes it valuable in developing new materials for electronics and photonics.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects | Anticancer Activity (IC50) | COX Inhibition (IC50) |

|---|---|---|---|---|

| This compound | Bromine at position 4; tert-butyl at position 1 | Higher steric hindrance | Micromolar range | 0.01 - 5.40 μM |

| 4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acid | Methyl substitution at position 3 | Altered binding profile | Higher IC50 values | Not specified |

| 4-Bromopyrazole | Lacks tert-butyl group | Simpler structure | Significantly lower activity | Not specified |

Biological Research

The compound has been investigated for its biological activities beyond medicinal chemistry, particularly its interactions with various biomolecules. Studies have shown that it can inhibit calcium uptake within cells, which is crucial for numerous cellular functions.

Mechanism of Action

The mechanism involves binding to specific enzymes or receptors, modulating their activity. The presence of both the bromine and tert-butyl groups influences the compound's binding affinity and selectivity.

Mechanism of Action

The mechanism of action of 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine and tert-butyl groups can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Key Differences and Implications:

Substituent Position (Br and COOH Groups): The target compound has bromine at C4 and a carboxylic acid group at C3, whereas features bromine at C3 and carboxylic acid at C4. In , the additional methyl group at C5 increases molecular weight by ~14 g/mol and introduces steric hindrance, which could reduce solubility in polar solvents compared to the target compound .

Reactivity in Cross-Coupling Reactions:

- Bromine at C4 (target compound) may offer distinct reactivity in Suzuki or Buchwald-Hartwig reactions compared to bromine at C3 (). For example, steric accessibility of the bromine atom could influence reaction rates and yields in metal-catalyzed transformations.

Differences in substituent positions (e.g., methyl in ) may lead to variations in crystal packing and intermolecular interactions.

Supplier and Availability:

- The methyl-substituted analog () is available commercially through Fisher Scientific, while is supplied by a specialized chemical manufacturer in China. This highlights the niche availability of certain pyrazole derivatives .

Biological Activity

4-Bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, with a focus on its effects in various biological assays.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 247.09 g/mol. The compound features a bromine atom and a tert-butyl group, which contribute to its steric hindrance and influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The presence of the bromine and tert-butyl groups enhances its binding affinity to specific molecular targets, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that compounds within the pyrazole family, including this compound, exhibit promising anticancer properties. In vitro studies have demonstrated inhibition of proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds similar to this pyrazole derivative have shown significant apoptosis-inducing activities at concentrations as low as 1.0 μM .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, particularly as a potential inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). Its structure allows it to act as a selective COX-2 inhibitor, which is advantageous for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound inhibited cell proliferation with an IC50 value in the micromolar range across multiple cancer types. Notably, it enhanced caspase-3 activity, indicating the induction of apoptosis in treated cells .

Study 2: Inhibition of COX Enzymes

In another investigation focused on anti-inflammatory activity, derivatives similar to this compound were shown to inhibit COX enzymes effectively. The IC50 values for COX-2 inhibition ranged from 0.01 μM to 5.40 μM, demonstrating superior efficacy compared to standard NSAIDs like diclofenac .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features | Anticancer Activity (IC50) | COX Inhibition (IC50) |

|---|---|---|---|---|

| This compound | Contains tert-butyl group | Higher steric hindrance | Micromolar range | 0.01 - 5.40 μM |

| 4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acid | Methyl substitution at position 3 | Altered binding profile | Higher IC50 values than target compound | Not specified |

| 4-Bromopyrazole | Lacks tert-butyl group | Simpler structure | Significantly lower activity | Not specified |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid?

- Methodology : A common approach involves multi-step functionalization of pyrazole cores. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. The tert-butyl group is typically introduced via alkylation of the pyrazole nitrogen using tert-butyl halides or via Mitsunobu reactions. Carboxylic acid functionality may be installed through hydrolysis of ester precursors (e.g., ethyl esters) under acidic or basic conditions, as seen in analogous pyrazole syntheses .

- Optimization : Key factors include temperature control (e.g., 0–50°C for azide substitutions ), solvent choice (methylene chloride for stability), and stoichiometric ratios (7.5–10 equiv. of reagents like trifluoroacetic acid for efficient protonation).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign signals based on substituent effects. For example, the tert-butyl group appears as a singlet at ~1.3 ppm (1H NMR) and ~29 ppm (13C NMR), while the pyrazole ring protons resonate between 7.2–8.0 ppm .

- IR Spectroscopy : Carboxylic acid C=O stretches occur at ~1680–1700 cm⁻¹, and Br-C vibrations appear near 600–700 cm⁻¹. Azide groups (if present) show strong peaks at ~2100 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS-EI) confirms molecular ion peaks (e.g., [M]+ at m/z 349.0169 for brominated pyrazoles) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?

- Steric Hindrance : The bulky tert-butyl group at N1 can hinder nucleophilic substitutions at the 3-carboxylic acid position, necessitating optimized catalysts (e.g., Pd-based systems for Suzuki couplings).

- Electronic Effects : Electron-donating tert-butyl groups may stabilize intermediates in Buchwald-Hartwig aminations. Comparative studies with methyl or benzyl substituents (e.g., 1-methyl analogs ) reveal slower kinetics for tert-butyl derivatives, requiring higher temperatures or longer reaction times.

Q. How can contradictory melting point data from different sources be resolved?

- Case Study : reports mp = 211–213°C for 4-bromo-1-methylpyrazole-3-carboxylic acid, while similar compounds in show mp = 72–79°C. Such discrepancies may arise from polymorphism or impurities.

- Resolution : Reproduce synthesis using rigorous purification (e.g., flash chromatography with cyclohexane/ethyl acetate gradients ), followed by differential scanning calorimetry (DSC) to confirm thermal behavior.

Q. What strategies improve yield in azide-functionalized pyrazole derivatives?

- Key Insights : achieved 96% yield for ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate using azido(trimethyl)silane (7.5 equiv.) and TFA (10 equiv.) at 50°C. Dry-load purification with Celite minimizes product loss during chromatography .

- Troubleshooting : Low yields may result from incomplete azide substitution—monitor via TLC (Rf = 0.53 in cyclohexane/ethyl acetate 2:1) and optimize reaction time (16 hours in ).

Q. How can computational modeling guide the design of derivatives for biological testing?

- Approach : Use X-ray crystallography data (e.g., monoclinic P21/c space group, β = 97.91° ) to build 3D models. Molecular docking studies can predict interactions with biological targets (e.g., kinases or GPCRs).

- Functionalization : The 4-bromo substituent serves as a handle for Sonogashira or Ullmann couplings to introduce pharmacophores (e.g., aryl groups for antitumor activity ).

Methodological Considerations

Q. What safety protocols are critical during synthesis?

- Hazard Mitigation : Brominated pyrazoles may release HBr gas under heating—use fume hoods and neutralization traps. Azide intermediates are explosive; avoid grinding or high-temperature drying .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

Q. How to analyze crystal packing and intermolecular interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.